molecular formula C7H7NO5 B2381817 Dimethyl 1,3-oxazole-4,5-dicarboxylate CAS No. 72030-81-0

Dimethyl 1,3-oxazole-4,5-dicarboxylate

Cat. No. B2381817
CAS RN: 72030-81-0
M. Wt: 185.135
InChI Key: LYRDBSFJJDATFO-UHFFFAOYSA-N
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Description

Dimethyl 1,3-oxazole-4,5-dicarboxylate is a chemical compound with the molecular formula C7H7NO5 . It has a molecular weight of 185.14 .


Synthesis Analysis

The synthesis of 1,3-oxazoles, including this compound, involves several methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)c1c(ocn1)C(=O)OC . The InChI code for the compound is 1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3 .


Chemical Reactions Analysis

The reactions of this compound with primary amines are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .


Physical And Chemical Properties Analysis

This compound is a stable liquid at room temperature . It has a molecular weight of 185.14 .

Scientific Research Applications

Synthesis of Polycyclic Systems

Dimethyl 1,3-oxazole-4,5-dicarboxylate is utilized in the synthesis of complex polycyclic systems, such as fused pyridine-and oxazole-polycyclic systems. This application is significant in the field of organic synthesis and material science (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Development of Novel Organic Compounds

Research has shown the potential of this compound in creating novel organic compounds, such as 4,5-dihydro-5-(phenylthio)oxazole-4,4-dicarboxylates, which can be used in various chemical syntheses and pharmaceutical applications (Shapiro, 1993).

Inhibition Studies in Biochemistry

It has been used in the synthesis of derivatives that show significant inhibition properties against xanthine oxidase, an enzyme involved in purine metabolism, indicating its potential in medicinal chemistry and biochemistry (Yagiz et al., 2021).

Coordination Chemistry

This compound plays a role in coordination chemistry, particularly in the study of transition metal coordination with oxazoline ligands. This application is crucial for understanding and developing metal-catalyzed asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).

Polymer Science

This compound is also involved in the synthesis of functionalized polymers, contributing to the development of new materials with specific properties, such as chain-end functionalization of poly(styryl)lithium (Summers & Quirk, 1996).

Safety and Hazards

The compound should be handled with personal protective equipment and face protection. It should be used only in a well-ventilated area and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

dimethyl 1,3-oxazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDBSFJJDATFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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